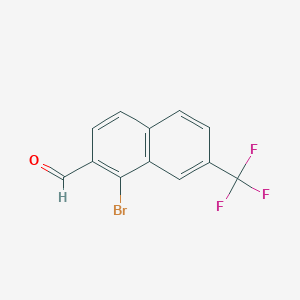

1-Bromo-7-(trifluoromethyl)-2-naphthaldehyde

Descripción

1-Bromo-7-(trifluoromethyl)-2-naphthaldehyde is a brominated and trifluoromethyl-substituted naphthaldehyde derivative. Its molecular structure combines a naphthalene backbone with a bromine atom at position 1, a trifluoromethyl (-CF₃) group at position 7, and an aldehyde (-CHO) functional group at position 2. This compound is utilized in organic synthesis, particularly in the preparation of Hoveyda-Grubbs metathesis catalysts and as a precursor for bioactive molecules like (-)-cercosporamide derivatives . The trifluoromethyl group enhances electron-withdrawing effects, influencing reactivity and stability in cross-coupling and condensation reactions.

Propiedades

Número CAS |

2102411-81-2 |

|---|---|

Fórmula molecular |

C12H6BrF3O |

Peso molecular |

303.07 g/mol |

Nombre IUPAC |

1-bromo-7-(trifluoromethyl)naphthalene-2-carbaldehyde |

InChI |

InChI=1S/C12H6BrF3O/c13-11-8(6-17)2-1-7-3-4-9(5-10(7)11)12(14,15)16/h1-6H |

Clave InChI |

WAITWZKADXJEEK-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC2=C1C=CC(=C2Br)C=O)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-7-(trifluoromethyl)-2-naphthaldehyde typically involves the bromination of 7-(trifluoromethyl)-2-naphthaldehyde. The bromination reaction can be carried out using bromine (Br2) in a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions. The reaction is usually performed at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of 1-Bromo-7-(trifluoromethyl)-2-naphthaldehyde may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

1-Bromo-7-(trifluoromethyl)-2-naphthaldehyde can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.

Reduction Reactions: The aldehyde group can be reduced to a primary alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, such as azides or nitriles.

Oxidation Reactions: The major product is 1-Bromo-7-(trifluoromethyl)-2-naphthoic acid.

Reduction Reactions: The major product is 1-Bromo-7-(trifluoromethyl)-2-naphthylmethanol.

Aplicaciones Científicas De Investigación

1-Bromo-7-(trifluoromethyl)-2-naphthaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-Bromo-7-(trifluoromethyl)-2-naphthaldehyde involves its interaction with various molecular targets. The bromine atom and trifluoromethyl group can participate in electrophilic aromatic substitution reactions, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules.

Comparación Con Compuestos Similares

1-Bromo-2-naphthaldehyde

- Structural Differences : Lacks the trifluoromethyl group at position 5.

- Reactivity : Used in synthesizing Hoveyda-Grubbs catalysts and PPARγ modulators. The absence of the -CF₃ group reduces electron-withdrawing effects, making it less polar than the trifluoromethyl analog .

- Applications : Primarily serves as a ligand precursor in olefin metathesis .

2-Naphthaldehyde (Unsubstituted)

- Structural Differences: No bromine or trifluoromethyl substituents.

- Reactivity: Participates in electrochemical domino reactions to form isoxazoles, tolerating diverse functional groups (e.g., bromo, trifluoromethyl). However, unsubstituted 2-naphthaldehyde shows lower steric hindrance, enabling higher yields in multi-component reactions (e.g., 81% yield in product 3ap) .

7-Trifluoromethyl-2-naphthaldehyde Derivatives

- Structural Analogs : Include compounds like 7-(trifluoromethyl)-2-naphthaldehyde but lack bromine at position 1.

- Reactivity : The -CF₃ group enhances electrophilicity at the aldehyde position, facilitating nucleophilic additions. For example, trifluoromethyl-substituted aldehydes show moderate yields (58–83%) in photocatalytic reductions compared to halogenated analogs .

- Stereoselectivity : In condensation reactions with fluorinated sulfones, trifluoromethyl groups influence Z/E selectivity. For instance, MgBr₂·OEt₂-mediated reactions favor Z-isomers due to coordination effects .

Brominated Naphthalene Derivatives

- Examples : 1-Bromonaphthalene, 1-Bromo-2,7-dimethylnaphthalene.

- Physical Properties: Compound Boiling Point (°C) Solubility 1-Bromonaphthalene 281 Miscible in alcohols, benzene 1-Bromo-2,7-dimethylnaphthalene Not reported Likely similar to bromonaphthalenes 1-Bromo-7-(trifluoromethyl)-2-naphthaldehyde Not reported Polar solvents (DMF, THF) preferred

- Reactivity: Bromine at position 1 directs electrophilic substitutions to position 4 or 6. The aldehyde group in the target compound adds a reactive site absent in non-aldehyde bromonaphthalenes, enabling further functionalization .

Trifluoromethyl-Substituted Aromatic Aldehydes

- Examples : 4-CF₃-benzaldehyde, 2-naphthaldehyde derivatives.

- Photocatalytic Reduction : 4-CF₃-benzaldehyde forms diols in 58% yield under TiO₂ photocatalysis, comparable to the target compound’s expected behavior .

- Electronic Effects : The -CF₃ group stabilizes intermediates in condensation reactions, as seen in Z-selective olefinations with fluorinated sulfones .

Key Research Findings

Reactivity Trends

- Electron-Withdrawing Effects : The -CF₃ group reduces electron density at the aldehyde, slowing nucleophilic attacks compared to methyl-substituted analogs (e.g., 4-Me-benzaldehyde) .

- Steric Hindrance : Bulkier substituents (e.g., bromine at position 1) lower yields in multi-component reactions. For instance, trifluoromethyl-substituted aldehydes show 5–10% lower yields than unsubstituted 2-naphthaldehyde .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.